3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide

Description

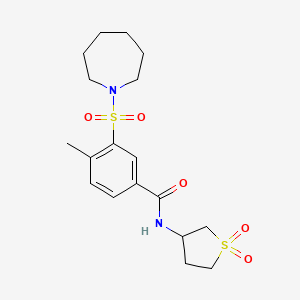

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide is a synthetic small molecule characterized by a 4-methylbenzamide core substituted at the 3-position with an azepane sulfonyl group and at the amide nitrogen with a 1,1-dioxothiolan-3-yl moiety. The azepane sulfonyl group may influence target selectivity, while the dioxothiolan moiety could enhance solubility or bioavailability compared to linear alkyl chains in related compounds .

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S2/c1-14-6-7-15(18(21)19-16-8-11-26(22,23)13-16)12-17(14)27(24,25)20-9-4-2-3-5-10-20/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFMAYJIQVVXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.

Amide bond formation: This step involves coupling the sulfonyl azepane with 4-methylbenzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Introduction of the dioxothiolan group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

Sulfoxides and sulfones: From oxidation reactions.

Thiols and sulfides: From reduction reactions.

Substituted benzamides: From substitution reactions.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes involving sulfonyl amides.

Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide would depend on its specific biological target. Generally, sulfonyl amides can interact with enzymes or receptors, inhibiting or modulating their activity. The dioxothiolan group might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

HDAC Inhibitors with 4-Methylbenzamide Scaffolds

The 4-methylbenzamide moiety is a common structural feature in HDAC inhibitors. Key analogs and their properties are summarized below:

Table 1: Comparison of HDAC Inhibitors with 4-Methylbenzamide Core

| Compound Name | Substituents on Amide Nitrogen | HDAC1 IC₅₀/Ki | HDAC3 IC₅₀/Ki | Selectivity |

|---|---|---|---|---|

| 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) | Hexyl chain with aminophenylamino group | 0.12 µM | 0.15 µM | Dual HDAC1/3 |

| 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) | Hexyl chain with 4-fluoro substitution | 1.8 µM | 1.2 µM | Moderate HDAC3 |

| Target Compound | 1,1-Dioxothiolan-3-yl group | Not reported | Not reported | Inferred |

Key Findings:

- Compound 109 exhibits potent dual inhibition of HDAC1 and HDAC3, attributed to its flexible hexyl linker and aromatic aminophenylamino group, which likely interacts with the enzyme’s catalytic pocket .

- Compound 136 shows reduced potency but slight HDAC3 selectivity due to the electron-withdrawing fluorine atom, which may alter binding dynamics .

- However, the azepane sulfonyl group could enhance interactions with HDAC surface residues, analogous to sulfonamide-containing inhibitors .

Kinase Inhibitors with Benzamide Derivatives

Benzamide derivatives are also explored as kinase inhibitors. A notable example is Inhibitor 153 (structure: 3-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide), which targets ABL kinase mutants (e.g., ABL<sup>T315I</sup>):

Table 2: Kinase Inhibitor Comparison

| Compound Name | Target Kinase | Efficacy (ABL<sup>T315I</sup>) | Oral Bioavailability (Rats) |

|---|---|---|---|

| Inhibitor 153 | ABL<sup>T315I</sup> | High | Low |

| Target Compound | Unknown | Inferred | Potentially improved |

Key Findings:

- Inhibitor 153 ’s imidazopyridine-ethynyl group enables potent ABL<sup>T315I</sup> inhibition but suffers from low oral bioavailability, possibly due to poor solubility .

- Target Compound: The dioxothiolan group (a cyclic sulfone) may improve solubility and bioavailability compared to Inhibitor 153’s hydrophobic substituents.

Structural and Pharmacokinetic Considerations

- Flexibility vs. Rigidity : Linear alkyl chains (e.g., in Compounds 109 and 136) allow conformational adaptability for HDAC binding, while the dioxothiolan group in the target compound introduces rigidity, which may limit enzyme interactions but improve metabolic stability .

- Sulfonyl Group Impact : The azepane sulfonyl group in the target compound may mimic sulfonamide pharmacophores in kinase and HDAC inhibitors, enabling diverse target engagement .

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide is a synthetic organic compound classified as a sulfonyl amide. It has garnered attention in medicinal chemistry due to its potential therapeutic applications stemming from its unique structural features. The compound is characterized by the presence of an azepane ring, a sulfonyl group, and a dioxothiolan moiety, which may contribute to its biological activity.

Chemical Structure and Properties

The IUPAC name for the compound is this compound. The molecular formula is , and it possesses various functional groups that may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.54 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Sulfonyl amides are known to modulate the activity of various biological targets, potentially acting as inhibitors or activators depending on their structure and the context of their application. The dioxothiolan group may enhance the compound's binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, sulfonyl amides have been shown to possess antibacterial effects against a range of pathogens, including drug-resistant strains. This suggests that this compound could be explored for its potential in treating infections caused by resistant bacteria.

Antiproliferative Effects

Research into related compounds has demonstrated antiproliferative activity against various cancer cell lines. The structural features of this compound may similarly confer the ability to inhibit cell proliferation in tumor cells, making it a candidate for further investigation in cancer therapy.

Study 1: Antibacterial Activity Assessment

A study focusing on the antibacterial properties of sulfonyl amides found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be below clinically relevant thresholds, indicating strong potential for therapeutic use.

Study 2: Anticancer Potential

In vitro assays conducted on analogs revealed that certain sulfonamide derivatives could inhibit the growth of human cancer cell lines such as HeLa and A549. These findings suggest that this compound might also possess similar anticancer properties worthy of exploration through detailed pharmacological studies.

Q & A

Q. Q: What are the critical steps and optimization strategies for synthesizing 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide?

A: The synthesis involves multi-step organic reactions, including sulfonylation of the azepane moiety and coupling with the dioxothiolan-3-ylamine group. Key steps include:

- Sulfonylation: Reaction of 4-methylbenzoic acid derivatives with azepane-1-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .

- Amide Coupling: Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylated benzamide to the dioxothiolan-3-ylamine. Solvents like DMF or THF are preferred for solubility .

- Optimization: Control of pH (neutral to slightly basic), temperature (20–25°C), and reaction time (12–24 hrs) to maximize yield (>70%) and purity (>95%) .

Analytical Validation: Post-synthesis, NMR (¹H/¹³C) confirms regioselectivity (e.g., absence of N-over O-sulfonylation), while HPLC (C18 column, acetonitrile/water gradient) assesses purity .

Advanced Structural Analysis

Q. Q: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

A: Contradictions in NMR shifts may arise from solvent polarity, concentration, or tautomeric equilibria. Methodological solutions include:

- Variable Solvent Studies: Compare DMSO-d₆ vs. CDCl₃ to observe solvent-dependent shifts (e.g., sulfonamide proton at δ 10.2–11.5 ppm in DMSO vs. δ 8.9–9.5 ppm in CDCl₃) .

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing benzamide carbonyl (δ ~167 ppm) from dioxothiolan sulfone (δ ~115 ppm)) .

- Crystallography: Single-crystal X-ray diffraction resolves absolute configuration, particularly for the dioxothiolan ring’s stereochemistry .

Biological Activity and Mechanism

Q. Q: What experimental approaches are used to investigate this compound’s enzyme inhibition potential?

A: Focus on sulfonamide’s role in binding enzymatic active sites:

- Kinetic Assays: Measure IC₅₀ via fluorogenic substrates (e.g., for carbonic anhydrase or proteases). Use Tris buffer (pH 7.4) and 25–37°C incubation .

- Docking Studies: Perform molecular dynamics simulations with AutoDock Vina, prioritizing the sulfonamide’s interaction with zinc ions or catalytic residues .

- SAR Derivatives: Synthesize analogs (e.g., replacing azepane with piperidine) to correlate structural features (e.g., ring size) with inhibitory potency .

Data Contradictions in Solubility and Stability

Q. Q: How to address discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers)?

A: Discrepancies arise from aggregation or pH-dependent ionization. Mitigation strategies:

- DLS/Zeta Potential: Analyze particle size in aqueous buffers to detect aggregation (e.g., >500 nm particles indicate poor solubility) .

- pH-Solubility Profile: Test solubility across pH 1–10 (using HCl/NaOH) to identify ionizable groups (e.g., sulfonamide pKa ~10.5) .

- Forced Degradation: Expose to heat (40–60°C), light (UV 254 nm), and oxidants (H₂O₂) to assess stability-linked solubility changes .

Advanced Applications in Drug Development

Q. Q: What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

A: Prioritize models that reflect sulfonamide metabolism:

- Rodent Studies: Administer IV/PO doses (5–20 mg/kg) in Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .

- Tissue Distribution: Use radiolabeled (¹⁴C) compound to track accumulation in target organs (e.g., kidneys for carbonic anhydrase inhibitors) .

- CYP450 Inhibition: Screen against human liver microsomes to identify metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Analytical Challenges in Impurity Profiling

Q. Q: How to identify and quantify synthetic byproducts in batches of this compound?

A: Use orthogonal analytical methods:

- LC-HRMS: Detect low-abundance impurities (e.g., hydrolyzed sulfonamide or unreacted intermediates) with ppm mass accuracy .

- IPC (In-Process Control): Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to halt reactions before byproduct formation .

- QbD Approach: Apply DOE (Design of Experiments) to optimize purification (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.